9-Fluoreneacetic acid

描述

Nomenclature and Structural Context within Fluorene (B118485) Derivatives

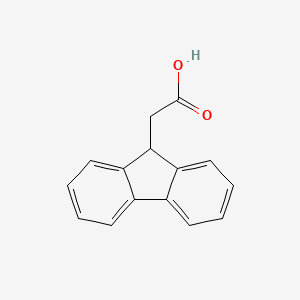

9-Fluoreneacetic acid is systematically known as 2-(9H-fluoren-9-yl)acetic acid. thermofisher.comontosight.ai It belongs to the fluorene family of compounds, which are characterized by a tricyclic structure composed of two benzene (B151609) rings fused to a central five-membered ring. The numbering of the fluorene core is crucial for identifying the position of substituent groups. In the case of this compound, the acetic acid group is attached to the 9th carbon of the fluorene backbone. ontosight.ai

This specific placement of the acetic acid moiety at the C-9 position significantly influences the molecule's chemical and physical properties. The fluorene ring system itself is planar, and the methylene (B1212753) bridge at the 9-position provides a site for functionalization, leading to a diverse array of fluorene derivatives.

Historical Overview of this compound Research

Early investigations into fluorene and its derivatives date back to the late 19th and early 20th centuries, with a focus on their synthesis and basic chemical reactivity. A notable publication in 1940 in the Journal of the American Chemical Society detailed the synthesis of 2-, 4-, and this compound, marking a significant step in the exploration of these compounds. acs.org

Over the decades, research has evolved from fundamental synthesis to exploring the biological activities of fluorene derivatives. A 1960 dissertation from Michigan State University, for instance, examined the synthesis and biological activity of various ethers of fluorene and fluorenone, including this compound, and noted its inhibitory effect on cucumber seed root growth. msu.edu This early work laid the groundwork for future investigations into the compound's potential as a bioregulator. The development of processes for preparing 9-fluorenecarboxylic acid, an important intermediate, further underscored the growing interest in this class of compounds for various applications. google.com

Significance of this compound in Contemporary Chemical and Biological Research

In modern research, this compound and its derivatives are recognized for their broad spectrum of potential applications, particularly in medicinal chemistry and materials science. Studies have highlighted the importance of fluorene-based compounds in drug discovery, with investigations into their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The structural features of this compound make it a valuable scaffold for designing molecules that can interact with biological targets.

One area of significant interest is its role as an enzyme inhibitor. For example, molecular modeling studies have been conducted to understand how this compound and similar compounds bind to the active site of aldose reductase, an enzyme implicated in diabetic complications. nih.gov These studies have revealed that the carboxylate group of the inhibitor can form crucial hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov

Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules. It has been used in the preparation of pyrokinin class insect neuropeptides and N-(9-fluoreneacetyl)-L-leucine. chemicalbook.comfishersci.cafishersci.dkfishersci.com Its utility as a building block in organic synthesis continues to be explored for the development of novel compounds with tailored properties. lookchem.com

Structure

2D Structure

属性

IUPAC Name |

2-(9H-fluoren-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSMJMTYIMFHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212015 | |

| Record name | 9-Fluoreneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-80-6 | |

| Record name | Fluorene-9-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Fluoreneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorene-9-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Fluoreneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Fluorene-9-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 9 Fluoreneacetic Acid

Classic and Established Synthesis Routes for 9-Fluoreneacetic Acid

Established methods for synthesizing this compound typically leverage the inherent acidity of the C9 proton and involve multi-step sequences starting from either fluorene (B118485) or its oxidized counterpart, fluorenone.

Reaction of Fluorene with Chloroacetic Acid in the Presence of a Base

One of the most direct and common methods for preparing this compound involves the alkylation of fluorene with a haloacetic acid, such as chloroacetic acid, in the presence of a strong base. ontosight.ai The reaction proceeds via a nucleophilic substitution mechanism.

The first step is the deprotonation of fluorene at the C9 position by a base to generate the nucleophilic fluorenyl anion. wikipedia.org This anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion in an SN2 reaction to form the carbon-carbon bond and yield the final product.

Reaction Scheme:

Deprotonation: Fluorene + Base → Fluorenyl Anion + Conjugate Acid

Nucleophilic Substitution: Fluorenyl Anion + Chloroacetic Acid → this compound + Chloride Ion

Commonly used bases include alkali hydroxides or alkoxides. The choice of solvent and base is critical for optimizing the reaction yield.

Table 1: Reagents and Conditions for Synthesis from Fluorene and Chloroacetic Acid

| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |

|---|

Synthesis from Fluorenone Precursors

An alternative pathway to this compound begins with fluorenone, the ketone derivative of fluorene. researchgate.net Fluorenone itself is typically synthesized via the oxidation of fluorene, a reaction that can be achieved with high efficiency using various oxidants, including air in the presence of a catalyst. google.comwipo.int

The conversion of fluorenone to this compound is a multi-step process. A representative, though not exhaustive, sequence could involve:

Reduction of Fluorenone: The ketone is first reduced to the corresponding alcohol, 9-fluorenol. Common reducing agents for this transformation include sodium borohydride. youtube.com

Conversion to a Halide: The hydroxyl group of 9-fluorenol is converted into a better leaving group, typically a halide (e.g., 9-chlorofluorene), using reagents like thionyl chloride or hydrogen halides.

Cyanide Displacement: The fluorenyl halide is then reacted with a cyanide salt (e.g., sodium cyanide) in a nucleophilic substitution to form 9-fluorenylacetonitrile.

Hydrolysis: The nitrile group is subsequently hydrolyzed under acidic or basic conditions to the carboxylic acid, yielding this compound.

This route is less direct but offers an alternative when fluorenone is a more readily available starting material.

Acylation of Fluorene Followed by Willgerodt-Kindler Reaction and Hydrolysis

A more complex and elegant classical synthesis involves the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This sequence begins with the acylation of fluorene, followed by a distinctive rearrangement and oxidation reaction.

The key steps are:

Acylation of Fluorene: Fluorene undergoes acylation, typically via a Friedel-Crafts reaction, to introduce an acetyl group at the 9-position, forming 9-acetylfluorene.

Willgerodt-Kindler Reaction: The resulting aryl alkyl ketone (9-acetylfluorene) is then subjected to the Willgerodt-Kindler reaction. researchgate.net This reaction is carried out with elemental sulfur and a secondary amine, commonly morpholine (B109124), at elevated temperatures. wikipedia.orgresearchgate.net The reaction results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion to a thioamide. In this case, 9-acetylfluorene is converted to the morpholine thioamide of this compound.

Hydrolysis: The final step is the hydrolysis of the thioamide, which cleaves the carbon-sulfur and carbon-nitrogen bonds to produce the desired this compound.

The Willgerodt-Kindler reaction is a powerful tool for converting ketones into terminal amides or carboxylic acids. wikipedia.org

Table 2: Willgerodt-Kindler Reaction Sequence for this compound

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Acylation | Fluorene | Acetyl Chloride / AlCl₃ | 9-Acetylfluorene |

| 2. Willgerodt-Kindler | 9-Acetylfluorene | Sulfur (S₈), Morpholine | 2-(9H-fluoren-9-yl)-1-(morpholin-4-yl)ethanethione |

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for functionalizing fluorene derivatives, including transition metal-catalyzed and metal-free strategies. researchgate.net

Transition Metal-Catalyzed Syntheses of Fluorene Derivatives at the 9-Position

Transition metal catalysis offers highly efficient pathways for forming C-C bonds at the 9-position of fluorene. mdpi.com Palladium-catalyzed reactions are particularly prominent. acs.org These methods can proceed via mechanisms like C-H activation, where the catalyst directly functionalizes the acidic C9-H bond, or through cross-coupling reactions.

For instance, a palladium catalyst can facilitate the coupling of a fluorenyl precursor with a suitable electrophile containing the acetic acid moiety. A tandem palladium-catalyzed C(sp²)-H activation/carbenoid insertion sequence has been developed for the synthesis of 9,9-disubstituted fluorenes, demonstrating the power of this approach for C9 functionalization. acs.org While not always providing a direct one-step route to this compound, these catalytic systems are crucial for creating a wide array of 9-substituted fluorenes with high efficiency and functional group tolerance. researchgate.net

Metal-Free Synthetic Strategies for Fluorene Derivatives

Reflecting a broader trend in green chemistry, several metal-free strategies for modifying the 9-position of fluorene have been developed. researchgate.net These methods avoid the cost and potential toxicity associated with transition metals.

Examples of such strategies include:

Base-Catalyzed Alkylation: Modern protocols have refined the classic base-catalyzed approach, for example, using potassium tert-butoxide (tBuOK) to catalyze the alkylation of fluorene with alcohols. researchgate.net

Organocatalysis: Specific organic molecules can catalyze the functionalization of fluorene. For example, phenalenyl-based molecules have been used to catalyze the 9-monoalkylation of fluorene with alcohols. researchgate.net

Photoredox Catalysis: This emerging technique uses light and a photosensitizer to generate highly reactive radical species under mild conditions. sioc-journal.cn A photoredox-catalyzed process could be envisioned where a fluorenyl radical is generated and coupled with a radical precursor of the acetic acid group in a redox-neutral, transition-metal-free system.

These advanced methods highlight the ongoing innovation in the synthesis of fluorene derivatives, providing more sustainable and efficient alternatives to classical routes. researchgate.netsioc-journal.cn

Green Chemistry Approaches in this compound Synthesis

Green chemistry prioritizes the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. acs.org Its principles, such as catalysis, use of renewable feedstocks, and maximizing atom economy, are being increasingly applied to the synthesis of fluorene derivatives. acs.orgsnu.ac.kr

One key green strategy applicable to the synthesis pathway of this compound involves the oxidation of the precursor 9H-fluorene. A highly efficient method utilizes aerobic oxidation under ambient conditions in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF). This approach allows for the synthesis of 9-fluorenones, direct precursors to this compound, in high yield and purity without the need for harsh or toxic oxidizing agents. rsc.org

Furthermore, process intensification through continuous flow chemistry represents a significant advancement in the green synthesis of related fluorene compounds. For the production of 9-aryl-fluoren-9-ols, a continuous flow Grignard reaction has been developed that operates at room temperature. This method not only achieves high production efficiency but also dramatically reduces the environmental impact. Compared to traditional batch processing, the continuous flow method reduced the environmental impact factor (E-factor) by over 92%, from 26.5882 kg/kg to an exceptionally low 1.9747 kg/kg . rsc.org Such methodologies exemplify the potential for greener production routes for a wide range of diarylfluorene derivatives, including this compound. rsc.org

| Method | Precursor/Related Compound | Key Green Chemistry Principle | Conditions | Result | Reference |

|---|---|---|---|---|---|

| Aerobic Oxidation | 9H-Fluorenes | Use of a benign oxidant (air) | KOH, THF, Ambient Conditions | High yield and purity of 9-Fluorenones | rsc.org |

| Continuous Flow Grignard Reaction | 9-Aryl-fluoren-9-ols | Process intensification, waste reduction | Continuous flow, room temperature | 92.57% reduction in E-factor compared to batch process | rsc.org |

Stereoselective Synthesis and Chiral Derivatives of this compound

Stereoselective synthesis focuses on methods that preferentially produce a single stereoisomer of a chiral product. ethz.chthieme.de This is particularly important in pharmaceutical and materials science, where the specific three-dimensional arrangement of atoms dictates a molecule's function. The synthesis of chiral derivatives of this compound is often achieved by coupling the acid with a chiral auxiliary, an enantiomerically pure compound that directs the stereochemical outcome of subsequent reactions. ethz.ch

A common strategy involves the coupling of this compound with chiral alcohols or amino acid esters. For instance, it has been coupled with L-Leucine methyl ester hydrochloride to produce N-(9-fluoreneacetyl)-L-leucine methyl ester with a 94% yield. nih.gov Subsequent hydrolysis yields the chiral dipeptide analogue, N-(9-fluoreneacetyl)-L-leucine. nih.gov However, such reactions can be complicated by the potential for racemization at the chiral center, particularly during hydrolysis steps under basic conditions, leading to mixtures of diastereomers. nih.gov Another example involves the reaction of this compound with (S)-ethyl lactate (B86563) to create a chiral substrate for further stereoselective transformations, such as enantioselective nitration. core.ac.ukdntb.gov.ua

| Chiral Derivative | Chiral Reagent/Auxiliary | Synthetic Approach | Notes | Reference |

|---|---|---|---|---|

| N-(9-Fluoreneacetyl)-L-leucine methyl ester | L-Leucine methyl ester hydrochloride | Amide coupling | Yielded 94% | nih.gov |

| N-(9-Fluoreneacetyl)-L-leucine | L-Leucine methyl ester hydrochloride | Amide coupling followed by hydrolysis | Hydrolysis of the ester can lead to epimerization. | nih.gov |

| (S)-Ethyl 2-(9H-fluoren-9-yl)acetate derivative | (S)-Ethyl lactate | Coupling reaction | Used as a substrate for further stereoselective reactions. | core.ac.ukdntb.gov.ua |

Mechanistic Investigations of this compound Synthetic Reactions

While specific mechanistic studies on the direct synthesis of this compound are not extensively detailed in recent literature, investigations into the synthesis of its derivatives provide significant insight. For example, a plausible mechanism has been proposed for the Lewis acid (BF₃·OEt₂) mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols. This investigation suggests that the reaction proceeds through two potential pathways involving key intermediates such as a propargyl cation and a common fluorene-9-spiroazitidine intermediate. rsc.org The proposed mechanism helps to explain the formation of the observed 9,9-disubstituted fluorene products. rsc.org

In another example, the mechanism of a palladium-catalyzed domino aminocarbonylation of alkynols to form itaconimides (structurally related to fluorene derivatives) was investigated. acs.org Control experiments revealed that a hydroxyl group on the starting material was essential for the reaction's high selectivity. acs.org Based on these findings and previous studies, a detailed catalytic cycle was proposed, suggesting a sequential double carbonylation process with a branched amide acting as a key intermediate. acs.org Such detailed mechanistic work is crucial for the rational design of complex molecular architectures based on the fluorene core.

| Reaction Type | System Studied | Proposed Mechanistic Feature | Investigative Method | Reference |

|---|---|---|---|---|

| Lewis Acid-Mediated Reaction | 9-(Phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines | Involvement of a propargyl cation and a fluorene-9-spiroazitidine intermediate. | Analysis of product structures and plausible reaction pathways. | rsc.org |

| Palladium-Catalyzed Domino Aminocarbonylation | Alkynols to Itaconimides | Sequential double carbonylation process via a branched amide intermediate. | Control experiments and reaction monitoring. | acs.org |

| Intramolecular Friedel-Crafts Cyclization | 4-Fluoreneacetyl chloride | Challenges in cyclization suggest steric or electronic constraints. | Reaction outcome analysis. | oup.com |

Derivatives of 9 Fluoreneacetic Acid: Synthesis, Characterization, and Applications

Synthesis and Chemical Modification of 9-Fluoreneacetic Acid Derivatives

This compound serves as a versatile building block for a variety of derivatives owing to its reactive carboxylic acid functional group and the modifiable aromatic fluorene (B118485) core. These derivatives are synthesized through several key reaction pathways, enabling the creation of molecules with tailored properties for specific applications.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is readily converted into esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Similarly, amidation involves the reaction of the carboxylic acid with a primary or secondary amine, often facilitated by a coupling reagent to form the amide bond. These reactions allow for the attachment of a wide array of functional groups to the acetic acid side chain, altering the molecule's solubility, steric bulk, and potential for further chemical interactions.

For example, the reaction with amino alcohols can produce esters with basic side chains. These fundamental reactions are crucial for creating a diverse family of this compound derivatives. One documented application includes the preparation of N-(9-fluoreneacetyl)-L-leucine, an amide derivative chemicalbook.com.

| Reactant | Reaction Type | Product Class |

| Alcohol (R-OH) | Esterification | This compound ester |

| Amine (R-NH2) | Amidation | This compound amide |

| L-Leucine | Amidation | N-(9-fluoreneacetyl)-L-leucine |

Substitution Reactions on the Fluorene Core

The aromatic fluorene core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of functional groups at various positions, most commonly at the 2 and 7 positions. These positions can undergo reactions such as halogenation (e.g., bromination or iodination), which then serve as handles for further modifications through cross-coupling reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

Furthermore, the C9 position, the carbon atom connecting the two benzene (B151609) rings outside of the acetic acid group, is also a site for chemical modification. One notable reaction is the Knoevenagel condensation, which can form a double bond at the 9-position, leading to dibenzofulvene derivatives. These modifications to the fluorene core are critical for tuning the electronic and photophysical properties of the resulting molecules, which is particularly important for applications in materials science.

| Reaction Type | Position(s) | Resulting Structure | Purpose |

| Halogenation | C2, C7 | Halogenated fluorene | Intermediate for cross-coupling |

| Suzuki Coupling | C2, C7 | Aryl-substituted fluorene | Tuning electronic properties |

| Sonogashira Coupling | C2, C7 | Alkynyl-substituted fluorene | Extending π-conjugation mdpi.com |

| Knoevenagel Condensation | C9 | Dibenzofulvene derivative | Modifying core structure |

Derivatization for Peptide Synthesis Linkers

The fluorene moiety is central to modern peptide chemistry, primarily through the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for amines. Building on this chemistry, derivatives of this compound have been developed as specialized linkers for Solid-Phase Peptide Synthesis (SPPS). These linkers are used to anchor the first amino acid to the solid support (resin).

A key example is 9-(hydroxymethyl)-2-fluoreneacetic acid (HMFA). This molecule is attached to an amino-functionalized resin via an amide bond. The first Fmoc-protected amino acid is then attached to the linker's hydroxymethyl group via an ester bond. The key advantage of such linkers is their specific cleavage conditions. After the peptide chain has been synthesized, the ester linkage connecting the peptide to the HMFA handle can be cleaved under basic conditions, releasing the peptide from the solid support while leaving side-chain protecting groups intact. This orthogonality is a cornerstone of Fmoc-based SPPS, allowing for the synthesis of complex peptides.

Applications of this compound Derivatives in Materials Science

The rigid, planar, and aromatic structure of the fluorene core imparts valuable photophysical and electronic properties to its derivatives. These characteristics, combined with high thermal stability and good charge transport capabilities, make fluorene-based molecules highly attractive for applications in materials science, particularly in organic electronics mdpi.com.

Polymeric Materials

Derivatives of this compound can be designed as monomers for the synthesis of high-performance polymers. For instance, by creating a derivative with two reactive functional groups (e.g., a dicarboxylic acid or a diol), it can undergo condensation polymerization to form polyesters or polyamides. The incorporation of the bulky and rigid fluorene unit into the polymer backbone can enhance the material's thermal stability, mechanical strength, and glass transition temperature.

Polyfluorenes and their copolymers are a significant class of materials in organic electronics wikipedia.orgnih.govntu.edu.tw. These polymers are noted for their high photoluminescence quantum yields and good film-forming properties nih.gov. By copolymerizing fluorene units with other monomers, the electronic and optical properties of the resulting polymer can be precisely tuned wikipedia.orgnih.gov.

Conjugated Materials and Nanogrids

The π-conjugated system of the fluorene ring is the basis for its use in advanced conjugated materials. Fluorene derivatives are key components in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors wikipedia.orgresearchgate.net. Their widespread use stems from their strong blue fluorescence, high charge carrier mobility, and excellent thermal stability mdpi.com.

The properties of these materials can be finely tuned through the substitution reactions described in section 3.1.2. Attaching electron-donating or electron-withdrawing groups to the fluorene core alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby changing the material's emission color and charge transport characteristics mdpi.comwikipedia.org. This tunability allows for the rational design of molecules for specific device applications, such as blue, green, or yellow-emitting materials in OLEDs ingentaconnect.comnih.govnih.gov. The development of these materials is crucial for creating more efficient and stable organic electronic devices mdpi.comnih.govresearchgate.net. While the term "nanogrid" is not widely associated with these specific derivatives in the surveyed literature, the principles of self-assembly and molecular organization inherent in creating structured organic thin films are central to their application in devices.

| Application Area | Key Property of Fluorene Core | Example of Derivative/Material |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence, charge transport | Substituted polyfluorenes, 9,9-disubstituted fluorenes mdpi.comresearchgate.netingentaconnect.com |

| Polymer Solar Cells (PSCs) | Tunable absorption spectrum | Fluorene-based copolymers wikipedia.org |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | Polyfluorenes wikipedia.org |

Self-Assembled Monolayers (SAMs) in Perovskite Solar Cells

Derivatives of this compound are integral to the advancement of perovskite solar cells (PSCs), particularly in the formation of self-assembled monolayers (SAMs). These SAMs serve as crucial interfacial layers, enhancing the efficiency and stability of the solar cells. Fluorene and fluorenone-based molecules, featuring phosphonic acid anchoring groups, have been synthesized and investigated as n-type, electron-transporting materials. nih.gov These compounds form a one-molecule-thick layer on various metal oxide surfaces, a concept that has proven highly effective for hole-transporting materials as well. nih.gov

The application of fluorene-based SAMs improves the wettability of substrates like indium tin oxide (ITO), indicating a strong bond formation. This interaction is crucial for creating a uniform and closely packed layer, which minimizes pinholes and voids at the interface between the electrode and the perovskite absorber layer. nih.gov By passivating perovskite interface defects and ensuring a compatible energetic band alignment, these SAMs facilitate efficient electron transport from the perovskite layer.

Research into carbazole derivatives extended with fluorene moieties has shown significant promise for hole-transporting layers in inverted PSCs. nih.gov For instance, a novel SAM named 4PACDF, which uses fluorene for extended conjugation of a carbazole unit, has demonstrated enhanced device performance. nih.gov The design, featuring an enhanced asymmetric structure and methyl groups, leads to a greater dipole moment and suppresses excessive molecular aggregation. nih.gov This allows for a more uniform distribution on the substrate, improving energy alignment with the perovskite. nih.gov PSCs based on 4PACDF have achieved impressive power conversion efficiencies (PCEs) of up to 25.38%. nih.gov

Table 1: Performance of Perovskite Solar Cells with Fluorene-Based SAMs

Applications of this compound Derivatives in Medicinal Chemistry and Pharmacology

The fluorene scaffold, and specifically derivatives of this compound, have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These compounds have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. nih.govnih.gov The versatility of the fluorene ring allows for structural modifications that lead to compounds with diverse therapeutic applications, from antiviral to antineoplastic properties. nih.gov

Peptide Analogs and Neuropeptide Research

In the field of neuropeptide research, the fluorene moiety plays a pivotal role, primarily through the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS). semanticscholar.orgnih.gov This methodology is essential for synthesizing peptide analogs, which are crucial tools for studying the function of neuropeptides—endogenous peptides that modulate key processes in the nervous system. nih.gov

The Fmoc group is temporarily attached to the Nα-amino group of an amino acid, protecting it during the formation of the peptide bond. researchgate.net Its base-labile nature allows for its removal under mild conditions, which preserves the integrity of the growing peptide chain. researchgate.net This "orthogonal" synthesis strategy has enabled the creation of complex biologically active and isotopically labeled peptides and even small proteins. nih.govscispace.com By using Fmoc-protected amino acids, researchers can construct modified peptides and pseudopeptides, such as fluorinated analogues of the neuropeptide 26RFa, to investigate their structure-activity relationships, stability, and therapeutic potential for neurological conditions. nih.govsemanticscholar.org

Enzyme Inhibitors, e.g., Aldose Reductase Inhibitors

Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol. units.it Under hyperglycemic conditions, the accumulation of sorbitol contributes to long-term diabetic complications. Consequently, aldose reductase inhibitors (ARIs) are a major therapeutic target. units.it Acetic acid derivatives represent a significant class of ARIs. researchgate.netmdpi.com

While direct studies on this compound as an ARI are not prominent, the broader class of carboxylic acid derivatives has been extensively developed. Compounds like Zopolrestat, Tolrestat, and Epalrestat are well-known ARIs that feature a carboxylic acid moiety. units.itmdpi.com The general structure of these inhibitors includes a polar, often acidic, group that interacts with the enzyme's anion-binding pocket and a hydrophobic part that binds to a non-polar region of the active site. mdpi.com Research on various heterocyclic acetic acid derivatives, such as those based on benzothiadiazine or pyridinone scaffolds, has yielded potent and selective inhibitors of aldose reductase, with IC₅₀ values in the nanomolar to low micromolar range. mdpi.comnih.govacs.org

Table 2: IC₅₀ Values of Selected Acetic Acid Derivatives as Aldose Reductase Inhibitors

Anti-inflammatory Agents

A series of N-(9-fluorenylmethoxycarbonyl) amino acids have demonstrated a broad spectrum of anti-inflammatory activity. nih.govnih.gov These compounds are effective in animal models of inflammation that involve activated T lymphocytes, such as oxazolone dermatitis and adjuvant arthritis. nih.govnih.gov They have also been shown to inhibit T-lymphocyte activation in vitro. nih.gov

Furthermore, these derivatives can inhibit inflammatory reactions where leukocyte infiltration is the primary cause, such as the reversed passive Arthus reaction. nih.govresearchgate.net A notable example is N-(fluorenyl-9-methoxycarbonyl)leucine (NPC 15199), which was found to block the recruitment of neutrophils to the site of inflammation following the administration of arachidonic acid. nih.govnih.gov Importantly, this compound did not exhibit general myelotoxicity, as prolonged treatment did not affect bone-marrow progenitor cells or the numbers of circulating white blood cells. nih.govpnas.org These findings suggest that N-(Fmoc) amino acids could be valuable therapeutic agents for inflammatory diseases. nih.govnih.gov

Antimicrobial Compounds

Derivatives of this compound have shown significant potential as antimicrobial agents. Various structural modifications of the fluorene core have led to compounds with activity against a range of pathogens, including multidrug-resistant strains. nih.govresearchgate.net

One area of research involves 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues, which have been evaluated for their activity against several multidrug-resistant bacteria. nih.govresearchgate.net Another class of compounds, 2-(9H-fluoren-9-yl-methoxycarbonylamino)-propionic acid esters bearing substituted quinoline rings, exhibited good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov Additionally, fluorenyl-hydrazonothiazole derivatives have been synthesized and screened for their antimicrobial properties, with some showing activity against Gram-positive strains like S. aureus and Enterococcus faecalis. mdpi.com O-aryl-carbamoyl-oxymino-fluorene derivatives have also demonstrated promising antimicrobial and antibiofilm features. nih.gov

Table 3: Antimicrobial Activity of Selected Fluorene Derivatives

Anticancer Properties

The fluorene scaffold is a key structural motif in the development of new anticancer agents. nih.gov Derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines through different mechanisms of action.

For example, 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues were examined for their cytotoxic effects on human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines. nih.govresearchgate.net Several of these compounds displayed remarkable activity, comparable to the reference drug Taxol. nih.govresearchgate.net Further studies into the mechanism suggest these compounds may interact with dihydrofolate reductase. nih.gov Other research has focused on 9-oxo-9H-fluorene-1-carboxamides as inducers of apoptosis. Modifications to the 9-oxo-9H-fluorene ring, particularly substitutions at the 7-position, led to compounds with improved potency, exhibiting EC₅₀ values in the sub-micromolar range against cell lines such as T47D (breast), HCT116 (colon), and SNU398 (liver). Interestingly, these substitutions also appeared to shift the mechanism of action towards tubulin inhibition.

Drug Discovery and Development

The rigid, planar structure of the fluorene ring system has made it a valuable scaffold in medicinal chemistry, leading to the investigation of numerous this compound derivatives for various therapeutic applications. Researchers have synthesized and evaluated a range of these compounds, exploring their potential as anticancer, antimicrobial, and antiviral agents. These investigations often involve detailed structure-activity relationship (SAR) studies to optimize potency and understand the mechanism of action.

Anticancer Applications

A significant area of research has been the development of this compound derivatives as potential anticancer agents. One notable class of compounds is the 9-oxo-9H-fluorene-1-carboxamides, which have been identified as inducers of apoptosis. nih.gov Through high-throughput screening, these molecules have been explored for their ability to trigger programmed cell death in cancer cells.

Structure-activity relationship studies on the 9-oxo-9H-fluorene ring have revealed critical insights. While most modifications to this core structure were found to be detrimental to the compound's activity, substitutions at the 7-position led to a significant enhancement in potency. nih.gov For instance, compounds 5a-5c demonstrated improved activity, with compound 5a being approximately fivefold more potent than the original lead compound, 2a. nih.gov Interestingly, this modification also appeared to alter the mechanism of action, as compounds 5a and 5b showed activity in a tubulin inhibition assay, a feature not observed with the parent compound. nih.gov

| Compound | EC50 (μM) vs. T47D | EC50 (μM) vs. HCT116 | EC50 (μM) vs. SNU398 |

|---|---|---|---|

| 2a (Original Lead) | Not Specified | Not Specified | Not Specified |

| 5a | 0.15 | 0.29 | 0.23 |

Other studies have highlighted the potential of 9-fluorenone (B1672902) derivatives to inhibit the proliferation of tumor cells. researchgate.net

Antimicrobial and Antiviral Research

Derivatives of the fluorene scaffold have also shown promise as antimicrobial and antiviral agents. For example, certain 9H-fluoren-9-one oxime derivatives exhibit significant antimicrobial and antibiofilm activity. researchgate.net Research has indicated that the presence of a chlorine atom, which has an electron-withdrawing effect, enhances activity against Staphylococcus aureus, while a methyl group improves activity against Candida albicans. researchgate.net

In the realm of antiviral research, 9-fluorenone-based sulfonamides have been investigated as potential inhibitors of SARS-CoV-2 proteases. researchgate.net Compounds such as 3e and 3h have been identified as promising candidates for dual or selective protease inhibition against the virus. researchgate.net This line of inquiry builds on the known antiviral properties of other fluorenone derivatives like Tilorone, which is active against SARS-CoV-2. researchgate.net

Furthermore, the synthesis of fluorenyl-hydrazonothiazole derivatives has been explored for antimicrobial applications. mdpi.com These compounds are synthesized via the Hantzsch reaction, and their antimicrobial properties have been screened against various multidrug-resistant microorganism strains. mdpi.com

| Derivative Class | Therapeutic Area | Target/Mechanism | Key Findings |

|---|---|---|---|

| 9-Oxo-9H-fluorene-1-carboxamides | Anticancer | Apoptosis Induction, Tubulin Inhibition | Substitution at the 7-position improves potency. nih.gov |

| 9H-Fluoren-9-one Oximes | Antimicrobial | Antibiofilm Activity | Substituent effects influence activity against specific microbes. researchgate.net |

| 9-Fluorenone Sulfonamides | Antiviral | SARS-CoV-2 Protease Inhibition | Identified as potential dual or selective protease inhibitors. researchgate.net |

| Fluorenyl-hydrazonothiazoles | Antimicrobial | Activity against multidrug-resistant strains | Synthesized and screened for antimicrobial properties. mdpi.com |

Spectroscopic and Computational Studies of 9 Fluoreneacetic Acid

Advanced Spectroscopic Characterization Techniques

High-resolution spectroscopic methods, often coupled with computational chemistry, have provided deep insights into the fundamental properties of 9-Fluoreneacetic acid.

Resonance Enhanced Multiphoton Ionization (REMPI) Spectroscopy

Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy has been employed to investigate the S₁ excited state of jet-cooled this compound. This technique allows for the selective ionization of a molecule after it has been excited to a specific electronic state by one or more photons. The resulting ions are then detected, providing a spectrum that is characteristic of the intermediate excited state. Studies on fluorene (B118485) derivatives, including this compound, have utilized REMPI to identify and assign different molecular conformations.

Zero Electron Kinetic Energy (ZEKE) Photoelectron Spectroscopy

Zero Electron Kinetic Energy (ZEKE) photoelectron spectroscopy provides highly resolved information about the vibrational levels of the cation. In this technique, molecules are excited to just above their ionization threshold, and only those electrons with nearly zero kinetic energy are detected. This method has been applied to this compound to study its cation's ground state. By analyzing the vibrational structure in the ZEKE spectrum, researchers can gain detailed information about the geometry and vibrational frequencies of the molecular ion.

Mass Analyzed Threshold Ionization (MATI) Spectroscopy

Similar to ZEKE spectroscopy, Mass Analyzed Threshold Ionization (MATI) spectroscopy is another high-resolution technique used to study the vibrational levels of cations. In MATI, high-lying Rydberg states are field-ionized, and the resulting ions are detected. This method has been used in conjunction with REMPI and ZEKE to study various fluorene derivatives. For this compound, these studies, supported by density functional theory calculations, have been instrumental in identifying and assigning its different conformations.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed research-grade spectra for this compound are not widely published in publicly accessible databases, the expected characteristic spectroscopic features can be predicted based on its molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A very broad absorption band would be anticipated in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding. A strong, sharp absorption peak is expected around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group in the carboxylic acid. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the acetic acid moiety would be observed just below 3000 cm⁻¹. The spectrum would also contain a complex fingerprint region with bands corresponding to C-C stretching and various bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight protons of the fluorene ring system. The single proton at the 9-position of the fluorene ring (CH) would likely appear as a triplet. The two protons of the methylene (B1212753) group (-CH₂-) in the acetic acid moiety would likely appear as a doublet. The acidic proton of the carboxylic acid (-COOH) would give a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a significantly downfield position (around 170-180 ppm). The aromatic carbons of the fluorene ring would produce a series of signals in the approximate range of 120-150 ppm. The CH and CH₂ carbons would have distinct chemical shifts in the aliphatic region of the spectrum.

Below is a table of predicted NMR chemical shifts for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| COOH | 175-185 | 10.0-13.0 (broad s, 1H) |

| CH | 45-55 | (t, 1H) |

| CH₂ | 35-45 | (d, 2H) |

| Aromatic C | 120-150 | 7.0-8.0 (m, 8H) |

Note: These are predicted values and may vary from experimental data.

Mass Spectrometry (MS)

The mass spectrum of this compound (molar mass: 224.26 g/mol ) obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 224. A prominent fragmentation pathway would likely involve the loss of the carboxylic acid group (-COOH), resulting in a fragment ion at m/z 179. Further fragmentation of the fluorenyl cation could also be observed.

Expected Fragmentation Pattern:

| m/z | Possible Fragment |

| 224 | [M]⁺ (Molecular Ion) |

| 179 | [M - COOH]⁺ |

Steady-State Fluorescence Spectroscopy

The fluorescence properties of fluorene and its derivatives are well-documented, and this compound is expected to be fluorescent. Upon excitation with ultraviolet light, it would exhibit an emission spectrum in the UV or visible region. The exact excitation and emission maxima, as well as the quantum yield, would be influenced by the solvent polarity and other environmental factors. The fluorescence arises from the π-conjugated system of the fluorene ring. The acetic acid substituent at the 9-position can influence the photophysical properties compared to the parent fluorene molecule.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides powerful tools for understanding the molecular properties and behavior of this compound at an atomic level. Theoretical modeling, particularly through methods rooted in quantum mechanics, allows for the detailed investigation of its electronic structure, conformational landscape, and potential interactions with biological targets. These in silico studies complement experimental findings and offer predictive insights into the molecule's chemical and physical characteristics.

Density Functional Theory (DFT) Calculations for Ground and Cation States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations have been employed to determine the energies of its ground state and its corresponding cation state. Current time information in Edmonton, CA. Such calculations are fundamental to understanding the molecule's stability, reactivity, and ionization behavior.

The primary goal of these theoretical studies is to map out the potential energy surface of the molecule. By calculating the energies of different geometric arrangements (conformers), researchers can identify the most stable structure in both the neutral ground state and the ionized cation state. Current time information in Edmonton, CA. This information is crucial for interpreting experimental results from techniques like photoelectron spectroscopy. The calculations provide a theoretical foundation for assigning spectral features to specific molecular structures and electronic states. Current time information in Edmonton, CA.

Conformational Analysis and Dynamics

The structural flexibility of this compound is centered around the bond connecting the acetic acid moiety to the C9 position of the fluorene ring. Rotation around this single bond gives rise to different spatial orientations, or conformers, of the molecule. Computational studies have been specifically directed at identifying these various conformers and calculating the energy barriers that separate them. Current time information in Edmonton, CA.

Quantum chemical calculations, including DFT, are utilized to model the process of interconversion between conformers. Current time information in Edmonton, CA. By systematically rotating the acetic acid group and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the lowest-energy (most stable) conformations and the transition state energies, which represent the barriers to rotation. This analysis is critical for understanding the molecule's dynamic behavior and which conformations are likely to be present under specific conditions. The combination of these theoretical calculations with experimental methods, such as resonance-enhanced multiphoton ionization (REMPI) and zero electron kinetic energy (ZEKE) photoelectron spectroscopy, has enabled the definitive identification and assignment of the various conformations of this compound. Current time information in Edmonton, CA.

Molecular Modeling of Enzyme-Inhibitor Interactions

Molecular modeling techniques, such as molecular docking, are instrumental in elucidating how this compound may interact with biological macromolecules. These studies are particularly relevant in the context of drug design, where the compound may act as an enzyme inhibitor. One notable example is the study of this compound as a potential inhibitor of aldose reductase (AKR1B1), an enzyme implicated in diabetic complications.

Computational docking simulations place the this compound molecule into the active site of the enzyme to predict its preferred binding orientation and affinity. Studies on aldose reductase inhibitors have shown that the carboxylate group of acidic molecules like this compound plays a critical role in binding. It is positioned to form key hydrogen bonds with specific amino acid residues within the enzyme's anion binding pocket. These interactions anchor the inhibitor in place, preventing the enzyme from binding its natural substrate.

The table below details the crucial interactions predicted by molecular modeling between an acidic inhibitor and the active site of aldose reductase, which are characteristic of how this compound would bind.

| Interacting Residue | Interaction Type | Inhibitor Group Involved |

| Tyrosine 48 (Tyr48) | Hydrogen Bond | Carboxylate Group |

| Histidine 110 (His110) | Hydrogen Bond | Carboxylate Group |

| Tryptophan 111 (Trp111) | Hydrogen Bond | Carboxylate Group |

| Tryptophan 20 (Trp20) | Aromatic-Aromatic | Fluorene Ring |

| Phenylalanine 122 (Phe122) | Aromatic-Aromatic | Fluorene Ring |

This interactive table summarizes the key predicted binding interactions for acidic aldose reductase inhibitors like this compound.

Prediction of Redox Behavior

The redox behavior of a molecule—its ability to donate or accept electrons—can be effectively predicted using computational methods. The redox potentials of this compound are directly related to the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy: This value correlates with the ionization potential and the molecule's ability to be oxidized (lose an electron). A higher HOMO energy suggests greater ease of oxidation.

LUMO Energy: This value correlates with the electron affinity and the molecule's ability to be reduced (gain an electron). A lower LUMO energy suggests greater ease of reduction.

DFT calculations are the standard approach for determining the energies of these orbitals. By calculating the HOMO and LUMO energy levels, theoretical chemists can predict the relative oxidation and reduction potentials of this compound and related fluorene derivatives. This predictive capability is valuable in fields such as materials science, where fluorene-based compounds are used in organic electronic devices.

Quantum Chemical Studies of Photophysical Properties and Energy Transfer Mechanisms

Quantum chemical methods are essential for understanding the photophysical properties of this compound, which govern how it interacts with light. The primary computational tool for investigating excited electronic states is Time-Dependent Density Functional Theory (TD-DFT).

TD-DFT calculations are used to simulate the electronic absorption spectrum of a molecule. This allows for the prediction of key properties, including:

Absorption Wavelengths (λmax): The specific wavelengths of light the molecule absorbs. For fluorene-based systems, these absorptions typically arise from π-π* electronic transitions within the aromatic rings.

Oscillator Strengths: A theoretical measure of the intensity of an electronic transition, indicating how strongly the molecule absorbs light at a given wavelength.

Excited State Character: Analysis of the molecular orbitals involved in the transition provides insight into the nature of the excited state (e.g., charge-transfer character).

These theoretical studies help rationalize the observed UV-Visible absorption and fluorescence spectra of fluorene derivatives. By modeling the electronic transitions, researchers can understand how structural modifications, such as the addition of the acetic acid group at the C9 position, influence the color, fluorescence quantum yield, and potential for energy transfer in these molecules.

Biological Activity and Mechanistic Insights

Enzymatic Inhibition and Receptor Interaction Mechanisms

The therapeutic potential of 9-Fluoreneacetic acid and its related compounds is often rooted in their ability to specifically interact with and inhibit enzymes that play critical roles in various pathological processes.

This compound is recognized as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. Molecular modeling studies have elucidated the specific binding mode of this compound at the active site of this enzyme. The binding is characterized by a series of hydrogen bonds and aromatic-aromatic interactions with key amino acid residues.

The carboxylate group of this compound forms crucial hydrogen bonds with the side chains of Tyr48, His110, and Trp111. researchgate.netnih.gov Among these, the protonated His110 residue is considered particularly important for guiding the charged inhibitor into the active site through electrostatic interactions. researchgate.net Furthermore, the fluorene (B118485) ring structure engages in favorable aromatic-aromatic interactions with the side chains of Trp20, Trp111, and Phe122, which further stabilizes the enzyme-inhibitor complex. researchgate.netnih.gov

Table 1: Interactions between this compound and Aldose Reductase Active Site Residues

| Interaction Type | Key Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Tyr48, His110, Trp111 |

| Aromatic-Aromatic | Trp20, Trp111, Phe122 |

This table summarizes the key interactions identified through molecular modeling studies. researchgate.netnih.gov

Calpains are a family of calcium-dependent cysteine proteases involved in numerous cellular processes, and their dysregulation is linked to various diseases, including neurodegenerative disorders. mdpi.com While various compounds have been developed as calpain inhibitors, research specifically documenting the calpain inhibitory activity of this compound is not available in the reviewed scientific literature. The inhibition of calpain typically involves compounds that can interact with the active site of the enzyme, but the specific interaction of this compound with calpains has not been described.

Modulation of Biological Pathways

Beyond direct enzyme inhibition, derivatives of this compound have been shown to modulate complex biological pathways, particularly those central to the immune response and inflammation.

Certain derivatives of this compound, specifically N-(fluorenyl-9-methoxycarbonyl) amino acids, have demonstrated anti-inflammatory activity by inhibiting the activation of T-lymphocytes. In vitro studies using the mixed lymphocyte reaction, a model for T-cell activation, have shown that these compounds can suppress this crucial step in the adaptive immune response. This inhibitory effect is significant as activated T-lymphocytes are implicated in the pathology of various inflammatory diseases.

The inflammatory response involves the recruitment of leukocytes, such as neutrophils, to the site of injury or infection. A derivative of this compound, N-(fluorenyl-9-methoxycarbonyl)leucine (NPC 15199), has been found to block the recruitment of neutrophils into inflammatory sites. Further investigation into a related compound, N-[9H-(2,7-dimethylfluorenyl-9-methoxy)carbonyl]-L-leucine (NPC 15669), revealed that this effect is mediated by inhibiting the activation-induced adherence of neutrophils. nih.gov Specifically, NPC 15669 was shown to inhibit the upregulation of the CD11b/CD18 (Mac-1) adhesion receptor on neutrophils, a critical step for their adherence to the endothelium and subsequent migration into tissues. nih.gov

Table 2: Biological Activities of this compound Derivatives

| Derivative Class/Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(fluorenyl-9-methoxycarbonyl) amino acids | Inhibition of T-lymphocyte activation | Suppression of mixed lymphocyte reaction |

| N-(fluorenyl-9-methoxycarbonyl)leucine (NPC 15199) | Blocks neutrophil recruitment | Prevents neutrophil infiltration at inflammatory sites |

This table outlines the observed biological effects and underlying mechanisms of specific derivatives of this compound.

The AKT/mTOR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways are fundamental to cell proliferation, survival, and angiogenesis. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, and its hyperactivation is common in various cancers. tbzmed.ac.ir Similarly, the VEGFR2 pathway is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.govrsc.orgresearchgate.net While numerous inhibitors targeting these pathways have been developed for therapeutic purposes, there is no specific information in the reviewed literature detailing the inhibition of the AKT/mTOR or VEGFR2 signaling pathways by derivatives of this compound.

Structure-Activity Relationship (SAR) Studies

The biological activity of fluorene derivatives is intricately linked to their chemical structure. SAR studies on compounds related to this compound have revealed that modifications to the fluorene ring system can significantly impact their therapeutic properties, particularly in the realm of anticancer research.

In a study focused on N-aryl-9-oxo-9H-fluorene-1-carboxamides, which share a core structure with this compound, it was discovered that most alterations to the 9-oxo-9H-fluorene ring were not well-received in terms of maintaining or enhancing apoptosis-inducing activity. However, notable exceptions were observed. For instance, the 9H-fluorene and dibenzothiophene (B1670422) analogs demonstrated activity, albeit about twofold less than the parent 9-oxo-9H-fluorene compound. nih.gov

A significant breakthrough in this research was the finding that introducing substituents at the 7-position of the 9-oxo-9H-fluorene ring led to compounds with improved potency. Specifically, one such derivative was found to be approximately five times more potent than the original lead compound against several cancer cell lines, with EC50 values in the range of 0.15-0.29 microM. nih.gov Interestingly, these more potent derivatives were also found to be active in a tubulin inhibition assay, suggesting a potential shift in their mechanism of action compared to the original lead compound. nih.gov

These findings underscore the importance of the substitution pattern on the fluorene core for biological efficacy. The data from these studies can be summarized in the following table, illustrating the impact of structural modifications on anticancer activity.

| Compound ID | Modification | Relative Activity | EC50 (µM) against T47D, HCT116, SNU398 cells |

| 2a | 9-oxo-9H-fluorene (Lead Compound) | 1x | - |

| 2b | 9H-fluorene analog | ~0.5x | - |

| 2d | Dibenzothiophene analog | ~0.5x | - |

| 5a | Substitution at 7-position | ~5x | 0.15-0.29 |

This table is generated based on the textual data and represents the relative activities and potency of different derivatives.

Peptide Conjugates and Their Biological Activity

The bulky and aromatic nature of the fluorene group can drive the self-assembly of amino acid and peptide conjugates. This self-assembly can lead to the formation of various nanostructures, such as nanosheets, nanoribbons, or nanotubes, which can be advantageous for applications in biomaterials and cell culture. acs.orgnih.gov For example, a water-soluble analog of the Fmoc group, 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc), has been conjugated to amino acids like alanine, phenylalanine, and arginine. These conjugates have been shown to self-assemble and exhibit excellent biocompatibility with fibroblast cells, even showing an increase in cell metabolism at low concentrations. acs.orgnih.gov

Furthermore, the conjugation of targeting peptides, such as the RGD (Arginyl-Glycyl-Aspartyl) sequence, to bioactive molecules is a key strategy for developing targeted therapies. RGD peptides are known to bind to integrin receptors that are often overexpressed on the surface of cancer cells and in the tumor neovasculature. While direct studies on this compound-RGD conjugates are not extensively detailed in the available literature, the principle of using such peptide conjugates to deliver a payload to a specific site is well-documented for other molecules. This approach aims to increase the concentration of the therapeutic agent at the target site, thereby enhancing its efficacy and reducing off-target side effects.

The biological activity of these peptide conjugates is not solely dependent on the fluorene moiety but is a synergistic effect of the fluorene derivative, the peptide, and the linker connecting them. The peptide provides the targeting capability, while the fluorene-based compound contributes its intrinsic biological activity. The nature of the linker can also influence the stability and release of the active compound.

| Conjugate Type | Peptide/Amino Acid | Key Biological Observation |

| Smoc-conjugates | Alanine, Phenylalanine, Arginine | Self-assembly into nanostructures, excellent biocompatibility. acs.orgnih.gov |

| Fmoc-peptides | General | Drive self-assembly, biocompatible, used in cell culture biomaterials. acs.org |

This table is generated based on the textual data and summarizes the key observations for different types of fluorene-based peptide and amino acid conjugates.

Potential Environmental and Industrial Considerations in Research

Environmental Fate and Transport Studies (Applicability to 9-Fluoreneacetic Acid or related fluorene (B118485) compounds within academic research context)

Understanding the environmental fate and transport of a chemical is crucial for assessing its potential ecological impact. cdc.govepa.gov This involves examining how the compound moves through and persists in different environmental compartments such as soil, water, and air. cdc.govepa.gov While specific studies on this compound are limited, the environmental behavior of its parent compound, fluorene, provides valuable insights.

Fluorene, a polycyclic aromatic hydrocarbon (PAH), is found naturally in fossil fuels like coal and petroleum. tpsgc-pwgsc.gc.caethz.chepa.gov It is also a product of incomplete combustion from sources like vehicle exhaust, waste incineration, and wood burning. tpsgc-pwgsc.gc.caethz.chepa.gov

Key factors influencing the environmental fate and transport of fluorene and related compounds include:

Solubility and Volatility: Fluorene has low solubility in water and is not very volatile. tpsgc-pwgsc.gc.ca When released into the soil, it tends to dissolve slowly and volatilize slightly. tpsgc-pwgsc.gc.ca

Sorption: Fluorene strongly adsorbs to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This high sorption affinity means it is less likely to move into groundwater. cdc.gov

Persistence: Due to its strong adsorption to soil and sediment, fluorene can persist in the environment for a long time, being slowly released in gaseous or dissolved forms. tpsgc-pwgsc.gc.ca

Biodegradation: Several microbial species have been shown to degrade fluorene. The degradation pathways can involve oxidation at different positions on the molecule, leading to the formation of intermediates such as 9-fluorenone (B1672902) and phthalic acid. ethz.ch

The presence of the acetic acid group in this compound would likely increase its water solubility compared to fluorene, potentially altering its mobility in soil and aquatic systems. However, the fundamental polycyclic aromatic structure suggests that sorption to organic matter would still be a significant process.

Interactive Data Table: Physicochemical Properties Influencing Environmental Fate

| Property | Value for Fluorene | Implication for Environmental Fate |

| Water Solubility | 1.992 mg/L | Low mobility in water; tends to adsorb to sediment. wikipedia.org |

| log P (Octanol-Water Partition Coefficient) | 4.18 | High potential to bioaccumulate in fatty tissues of organisms. wikipedia.org |

| pKa (Acidity) | 22.6 | The C9-H protons are weakly acidic. wikipedia.org |

Note: Data presented is for the parent compound, fluorene. The addition of a carboxylic acid group in this compound would significantly alter properties like water solubility and pKa.

Sustainable Synthesis and Green Chemistry Principles in Production (relevant to industrial scale research)

The application of green chemistry principles to the synthesis of this compound is essential for minimizing its environmental footprint, particularly in industrial-scale research and production. msu.edu The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. msu.eduacs.org

Key Green Chemistry Principles Applicable to this compound Synthesis:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. msu.eduacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. msu.edugreenchemistry-toolkit.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in smaller amounts. acs.org

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. msu.edu

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. acs.org

In the context of this compound, a common synthetic route involves the oxidation of fluorene to 9-fluorenone, followed by further reactions. nbinno.comresearchgate.net Greener approaches to the oxidation step focus on replacing hazardous chemical oxidants with molecular oxygen from the air, often in the presence of a recyclable catalyst like potassium hydroxide (B78521) (KOH). nbinno.comrsc.org This method reduces energy consumption and avoids the generation of toxic byproducts. nbinno.com

Interactive Data Table: Comparison of Synthetic Approaches

| Synthesis Step | Traditional Method | Green Chemistry Alternative | Green Chemistry Principle(s) Addressed |

| Oxidation of Fluorene | Use of harsh chemical oxidants (e.g., chromates) | Aerobic oxidation using air and a recyclable catalyst (e.g., KOH) nbinno.comrsc.org | Less Hazardous Chemical Syntheses, Use of Catalysis, Prevention of Waste |

| Solvent Usage | Use of volatile and potentially toxic organic solvents | Use of greener solvents with lower toxicity and easier recyclability, or solvent-free conditions. scribd.com | Safer Solvents and Auxiliaries |

Waste Management and Remediation Strategies in Laboratory and Industrial Settings

Proper waste management is a critical component of laboratory and industrial practices involving this compound and related compounds to ensure safety and minimize environmental contamination. nih.gov

Laboratory-Scale Waste Management:

Segregation: Chemical waste should be segregated based on its properties (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic waste). nih.gov Solid chemical waste, such as contaminated filter paper, should be placed in appropriately labeled containers. nih.gov

Labeling: All waste containers must be clearly and securely labeled with their contents to prevent accidental mixing of incompatible materials and to ensure proper disposal. nih.govfishersci.com

Storage: Waste should be stored in designated, well-ventilated areas, away from normal laboratory operations. nih.govfishersci.com Secondary containment should be used to prevent spills. nih.gov

Disposal: Disposal of this compound waste should follow institutional and regulatory guidelines. Chemical waste generators must consult local, regional, and national hazardous waste regulations. fishersci.com

Industrial-Scale Waste Management and Remediation:

In an industrial setting, the volume of waste generated is significantly larger, necessitating more robust waste management and remediation strategies.

Waste Minimization: Implementing a waste minimization program based on the principles of reduce, reuse, recycle, and recover can significantly decrease the amount of hazardous waste generated and reduce disposal costs. alberta.ca

Treatment of Aqueous Waste: Aqueous waste streams containing fluorene-related compounds may require treatment before discharge. Potential treatment methods include electrochemical oxidation, which has shown promise for the degradation of other persistent fluorinated compounds. mdpi.com

Remediation of Contaminated Sites: In the event of a spill or contamination, various remediation strategies can be employed. For soil contaminated with PAHs like fluorene, bioremediation using microorganisms that can degrade these compounds is a potential approach. researchgate.net Surfactant-enhanced remediation, where surfactants are used to increase the solubility and removal of contaminants, has also been investigated for related compounds. researchgate.net

Interactive Data Table: Waste Management and Remediation Techniques

| Technique | Application | Description |

| Source Reduction | Laboratory & Industrial | Modifying processes to generate less waste (e.g., using smaller quantities of reagents). alberta.ca |

| Chemical Neutralization | Laboratory & Industrial | Treating acidic or basic waste streams to adjust the pH before disposal. forensicresources.org |

| Bioremediation | Environmental Remediation | Using microorganisms to break down organic contaminants like fluorene in soil and water. researchgate.net |

| Electrochemical Oxidation | Industrial Waste Treatment | An advanced oxidation process that can degrade persistent organic pollutants in wastewater. mdpi.com |

| Solid-Support Scavenging | Industrial Synthesis | Using resins to capture byproducts and unreacted reagents, simplifying purification and reducing waste. acs.org |

Future Research Directions and Emerging Applications of 9 Fluoreneacetic Acid

The unique structural and chemical properties of 9-fluoreneacetic acid and its parent compound, fluorene (B118485), have positioned them as versatile scaffolds in various scientific and technological fields. Ongoing research continues to uncover new possibilities, pushing the boundaries of their application. This article explores the future research directions and emerging applications of this compound and its derivatives, focusing on therapeutic targets, advanced materials, computational chemistry, and bioengineering.

常见问题

Q. How can researchers ensure reproducibility in studies involving this compound’s reactivity?

- Quality Control Measures : Standardize reagent sources (e.g., TCI America, PubChem-listed suppliers) and batch numbers. Document reaction monitoring techniques (TLC, in situ spectroscopy) and validate results across multiple labs. Publish negative results to clarify incompatible conditions (e.g., oxidizers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。